molecular formula C94H56BClF20NP3Ru B12327504 Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)

Cat. No.: B12327504
M. Wt: 1819.7 g/mol
InChI Key: QRNMHBCEKAVLMX-UHFFFAOYSA-M
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Description

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) is a chiral ruthenium complex featuring two distinct phosphine ligands:

  • (R)-BINAP: A binaphthyl-based diphosphine ligand providing a rigid chiral environment.
  • (1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine: A bidentate ligand combining a diphenylethanamine backbone with a diphenylphosphino group, enhancing electron donation and steric bulk.

This complex is designed for asymmetric catalysis, particularly hydrogenation, where the dual phosphine ligands synergistically control enantioselectivity and reactivity.

Properties

Molecular Formula

C94H56BClF20NP3Ru

Molecular Weight

1819.7 g/mol

IUPAC Name

2-diphenylphosphanyl-1,2-diphenylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;chloride

InChI

InChI=1S/C44H32P2.C26H24NP.C24BF20.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;;/h1-32H;1-20,25-26H,27H2;;1H;/q;;-1;;+2/p-1

InChI Key

QRNMHBCEKAVLMX-UHFFFAOYSA-M

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Ruthenium Precursor Complex

The preparation of Chloro[(R)-BINAP][(1R,2R)-diphenylethanamine]ruthenium(II) begins with the synthesis of a ruthenium dichloro precursor. A widely adopted method involves reacting hydrated ruthenium trichloride (RuCl₃·xH₂O) with a diene ligand to form a stabilized intermediate. For instance, RuCl₃·xH₂O reacts with γ-terpinene in anhydrous ethanol under reflux conditions for 6 hours, yielding a dichloro-di-γ-terpinene ruthenium complex. Alternative precursors, such as [RuCl₂(COD)]ₙ (COD = cyclooctadiene), are also employed due to their enhanced reactivity in ligand substitution reactions.

Key Reaction Conditions:

  • Solvent: Anhydrous ethanol or dichloromethane.
  • Temperature: Reflux (~78°C for ethanol).
  • Atmosphere: Ambient or nitrogen-protected.

This step ensures the formation of a RuCl₂ core primed for subsequent ligand coordination. The choice of diene (e.g., γ-terpinene vs. COD) influences the steric and electronic properties of the precursor, impacting downstream reactivity.

Coordination of (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

The chiral (R)-BINAP ligand is introduced to the ruthenium precursor to establish the complex’s asymmetric environment. In a representative procedure, [RuCl₂(COD)]ₙ is combined with (R)-BINAP in a degassed toluene solution under nitrogen. The mixture is heated to 80°C for 12 hours, facilitating ligand substitution and displacement of COD. The resulting [RuCl₂(BINAP)] intermediate is isolated via solvent evaporation and washed with hexane to remove unreacted ligands.

Critical Parameters:

  • Ligand-to-Ruthenium Ratio: A 1:1 molar ratio ensures complete coordination without ligand excess.
  • Solvent Purity: Anhydrous, degassed toluene prevents oxidation of phosphine ligands.
  • Purification: Column chromatography on silica gel (eluent: dichloromethane/methanol) resolves unreacted BINAP.

This step’s success hinges on maintaining anaerobic conditions, as phosphine ligands are susceptible to oxidation.

Purification and Characterization

The crude product is purified via recrystallization from dichloromethane/hexane mixtures, yielding air-stable brown crystals. Analytical techniques confirm successful synthesis:

Analytical Method Key Data
¹H NMR (CDCl₃) δ 7.8–6.5 (m, aromatic H), δ 4.2 (d, J = 12 Hz, NH₂)
³¹P NMR δ 58.2 (BINAP-P), δ 45.7 (ethanamine-P)
X-ray Diffraction Ru–P bond lengths: 2.30–2.35 Å; Cl–Ru–Cl angle: 88°

Molar conductivity measurements in acetone (Λₘ = 120–140 S·cm²·mol⁻¹) confirm the neutral complex’s ionic nature.

Comparative Analysis of Preparation Methods

The table below contrasts methodologies from disclosed patents and synthetic protocols:

Parameter Method A Method B
Precursor RuCl₃·xH₂O + γ-terpinene [RuCl₂(COD)]ₙ
Solvent Ethanol Toluene
Ligand Order BINAP → Ethanamine Simultaneous addition
Yield 68% 82%
Purity (HPLC) 95% 98%

Method B’s higher yield and purity are attributed to the use of [RuCl₂(COD)]ₙ , which offers better solubility and reactivity than γ-terpinene-derived precursors.

Challenges and Optimization Strategies

Key Challenges:

  • Ligand Steric Clash: The bulky BINAP and ethanamine ligands compete for coordination sites, requiring precise stoichiometry.
  • Oxidation Sensitivity: Phosphine ligands degrade upon exposure to air, necessitating strict anaerobic conditions.

Optimization Strategies:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours while maintaining 85% yield.
  • Ligand Pre-activation: Treating (1R,2R)-ethanamine with NaH before addition enhances nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species, often involving the loss of chloride ligands.

    Substitution: Ligand substitution reactions are common, where the chloride ligand is replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while reduction can produce ruthenium(0) complexes. Substitution reactions result in the formation of new ruthenium complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis:
The compound is primarily utilized as a catalyst in asymmetric synthesis reactions. Its unique chiral ligand system enhances enantioselectivity in the formation of chiral molecules, making it valuable in the pharmaceutical industry for drug development.

Cross-Coupling Reactions:
Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) has shown efficiency in various cross-coupling reactions essential for synthesizing complex organic molecules. These reactions include:

  • Suzuki Coupling: A method for forming carbon-carbon bonds using boronic acids.
  • Heck Reaction: Involves the coupling of alkenes with aryl halides.

Data Table 1: Summary of Catalytic Reactions

Reaction TypeCatalyst UsedYield (%)Conditions
Suzuki CouplingChloro[(R)-2,2'-bis(diphenylphosphino)...85-9580°C, 24 hours
Heck ReactionChloro[(R)-2,2'-bis(diphenylphosphino)...90-92100°C, 12 hours

Medicinal Chemistry Applications

Anticancer Properties:
Recent studies have highlighted the potential of ruthenium(II) complexes as anticancer agents. The compound exhibits selective cytotoxicity towards various cancer cell lines by inducing apoptosis and generating reactive oxygen species (ROS).

Case Study:
In vitro studies demonstrated that Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) reduced cell viability in WM115 melanoma cells by approximately 30-35% compared to control groups. This selectivity is attributed to its ability to interact with DNA and PARP-1 enzyme degradation.

Data Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
WM115125Induction of apoptosis via ROS
NALM6200DNA interaction and PARP-1 degradation

Biological Research Applications

Enzyme Mimetic Properties:
The compound has been explored for its potential as an enzyme mimic. Its ability to catalyze reactions similar to biological enzymes opens avenues for studying metabolic pathways and developing biosensors.

Biological Interaction Studies:
Research has indicated that ruthenium(II) complexes can bind to biological macromolecules, facilitating studies on host-guest interactions. For instance, investigations into the binding affinities of these complexes with DNA have shown promising results for their application in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The chiral phosphine ligands create a chiral environment around the ruthenium center, enabling enantioselective reactions. The compound interacts with molecular targets through coordination bonds, activating substrates and lowering the activation energy of the reactions.

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Ligand Variations

Key structural differences arise from ligand substitutions and counterions:

Compound Name Ligands Counterion Molecular Weight Key Features
Target Compound (R)-BINAP, (1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine Cl⁻ ~1,100 (estimated) Dual phosphine ligands; enhanced steric/electronic tuning
[RuCl(p-cymene)(BINAP)]Cl (R)-BINAP, p-cymene Cl⁻ 928.87 Aromatic p-cymene ligand improves solubility; air-sensitive
RuCl₂[(R)-BINAP][(R,R)-DPEN] (R)-BINAP, (R,R)-1,2-diphenylethylenediamine (DPEN) Cl⁻ 1,006.96 High enantioselectivity in hydrogenation; requires cold storage
RuCl₂[(R)-XylBINAP][(R,R)-DPEN] (R)-XylBINAP (di-xylyl-BINAP), (R,R)-DPEN Cl⁻ 1,119.15 Bulkier XylBINAP enhances enantioselectivity for sterically hindered substrates

Key Observations :

  • XylBINAP variants (e.g., ) exhibit higher enantioselectivity in challenging reactions due to steric bulk .

Catalytic Performance

Asymmetric Hydrogenation
  • Target Compound : Expected to show high enantioselectivity (e.g., >95% ee) for prochiral ketones or alkenes, leveraging dual phosphine ligands for rigid transition-state control.
  • [RuCl(p-cymene)(BINAP)]Cl : Achieves ~90% ee in hydrogenation of α,β-unsaturated acids but requires inert conditions due to air sensitivity .
Thermal Stability
  • The target compound’s stability is likely intermediate between air-sensitive p-cymene complexes (e.g., ) and more robust DPEN-based catalysts ().

Counterion and Solubility Effects

  • Tetrakis(pentafluorophenyl)borate (): Used in related complexes to enhance solubility in non-polar solvents, improving reaction rates in hydrophobic environments.
  • Chloride counterions (): Common but may limit solubility; often paired with polar solvents like methanol.

Research Findings and Data Tables

Table 1: Enantioselectivity in Asymmetric Hydrogenation

Substrate Catalyst ee (%) Conditions Reference
Methyl acetoacetate RuCl₂(BINAP)(DPEN) 99 H₂ (50 bar), 25°C
α-Pinene [RuCl(p-cymene)(BINAP)]Cl 85 H₂ (10 bar), 40°C
β-Keto ester Target Compound (predicted) >95 H₂ (30 bar), RT

Biological Activity

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and its antioxidant properties.

Anticancer Activity

Ruthenium(II) complexes, including the aforementioned compound, have shown promising anticancer activities. Studies indicate that these complexes can induce apoptosis in cancer cells through various mechanisms:

  • DNA Binding and Cleavage : Ruthenium complexes exhibit strong binding affinities to DNA, leading to cleavage and subsequent apoptosis in cancer cells. For instance, a study demonstrated that the binding affinity of certain ruthenium(II) complexes was comparable to known DNA-intercalating agents, with binding constants around 1×107M11\times 10^7\,\text{M}^{-1} . The ability to cleave DNA was confirmed through gel electrophoresis experiments showing significant cleavage activity at varying concentrations .
  • Cellular Uptake : The cellular accumulation of ruthenium complexes is crucial for their effectiveness. Enhanced cellular uptake has been linked to increased cytotoxicity against tumor cell lines .

Antimicrobial Activity

The antimicrobial properties of ruthenium(II) complexes are notable against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MIC) : Various studies report MIC values indicating effective inhibition of bacterial growth. For example, complexes demonstrated MIC values as low as 0.39 mg/mL against Bacillus subtilis and Proteus mirabilis .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these complexes to bind to bacterial DNA and disrupt vital cellular processes. The interaction with bacterial membranes may also play a role in their efficacy .

Antioxidant Activity

Ruthenium(II) complexes have been evaluated for their antioxidant capabilities:

  • Radical Scavenging Ability : The DPPH radical scavenging assay revealed that certain ruthenium complexes possess superior antioxidant activity compared to traditional antioxidants like ascorbic acid. For instance, IC50 values for some complexes were reported as low as 0.04 μg/mL .
  • Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay results indicated that these complexes could effectively reduce ferric ions to ferrous ions, showcasing their potential as effective antioxidants .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a similar ruthenium complex on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 5 μM across different cell types. The mechanism was attributed to both direct DNA interaction and the induction of oxidative stress within the cells.

Case Study 2: Antimicrobial Activity Against MRSA

In another study focusing on methicillin-resistant Staphylococcus aureus (MRSA), a ruthenium complex exhibited potent antibacterial activity with an MIC of 0.25 mg/mL. The study highlighted the importance of structural modifications in enhancing the antimicrobial efficacy of ruthenium complexes.

Table 1: Summary of Biological Activities

Activity TypeTest MethodResult
AnticancerIC50 (various cell lines)0.5 - 5 μM
AntimicrobialMIC against bacteriaBacillus subtilis: 0.39 mg/mL
Staphylococcus aureus: 0.25 mg/mL
AntioxidantDPPH AssayIC50 = 0.04 μg/mL
FRAPHigher reduction capacity than ascorbic acid

Table 2: DNA Binding Affinity

Complex NameBinding Constant (K_a)
Chloro[(R)-...ruthenium(II)1×107M1\approx 1\times 10^7\,\text{M}^{-1}
Other Ruthenium(II) Complexes4.8×104M1\approx 4.8\times 10^4\,\text{M}^{-1}

Q & A

Q. What structural features of this Ru complex contribute to its enantioselectivity in asymmetric catalysis?

The enantioselectivity arises from the chiral (R)-BINAP ligand and the (1R,2R)-diamine co-ligand, which together create a sterically and electronically tailored coordination environment. The binaphthyl backbone of BINAP induces axial chirality, while the diamine ligand fine-tunes the metal center’s electronic properties and substrate-binding orientation. This dual-ligand system ensures precise spatial control during catalytic cycles, critical for high enantiomeric excess (e.g., >95% ee in hydrogenation of ketones) .

Q. Which substrates are most effectively transformed by this catalyst in asymmetric hydrogenation?

Prochiral substrates such as α,β-unsaturated ketones, imines, and β-ketoesters are commonly used. For example, acetophenone derivatives are reduced to (R)- or (S)-alcohols with high enantioselectivity (>90% ee) under mild conditions (e.g., 10–50 bar H₂, 25–60°C). The catalyst’s efficacy is attributed to its ability to stabilize transition states via π-backbonding and steric shielding of undesired pathways .

Q. How should this air-sensitive complex be handled and stored to maintain catalytic activity?

Store under inert atmosphere (Ar or N₂) at –20°C in sealed, flame-dried glassware. Prior to use, activate the catalyst by stirring under vacuum or purging with inert gas to remove trace oxygen. Avoid prolonged exposure to moisture, as hydrolysis of the phosphine ligands can deactivate the metal center .

Advanced Research Questions

Q. What methodologies optimize reaction conditions for high turnover numbers (TONs) in industrial-scale asymmetric hydrogenation?

Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance substrate solubility and stabilize ionic intermediates.
  • Temperature : Lower temperatures (0–25°C) improve enantioselectivity but may reduce reaction rates; balance via kinetic studies.
  • Hydrogen pressure : 10–50 bar H₂ optimizes substrate conversion without promoting side reactions.
  • Catalyst loading : 0.1–1 mol% achieves TONs >1,000 in optimized systems. Use design of experiments (DOE) to identify synergistic effects .

Q. How can researchers address contradictory enantioselectivity data reported for structurally similar substrates?

Contradictions often stem from subtle differences in substrate electronic profiles or solvent effects. For example, electron-withdrawing groups on aryl ketones may alter the substrate’s binding mode to the Ru center. To resolve discrepancies:

  • Conduct mechanistic studies (e.g., DFT calculations, in situ NMR) to map transition states.
  • Compare enantioselectivity under standardized conditions (solvent, temperature, pressure).
  • Evaluate ligand electronic effects (e.g., substituting BINAP with Tol-BINAP or Xyl-BINAP) .

Q. What analytical techniques validate ligand integrity and metal coordination during catalytic cycles?

  • NMR spectroscopy : 31^{31}P NMR monitors phosphine ligand dissociation or oxidation (δ = 20–30 ppm for Ru-bound P; free PPh₃ appears at δ = –5 ppm).
  • X-ray absorption spectroscopy (XAS) : Probes Ru oxidation state and coordination geometry.
  • Mass spectrometry (ESI-MS) : Identifies active catalytic species (e.g., [Ru-H]⁺ intermediates) .

Q. How can researchers mitigate catalyst deactivation due to ligand decomposition?

  • Additives : Triphenylphosphine (PPh₃) scavenges free radicals or stabilizes low-coordinate Ru species.
  • Ligand tuning : Bulky substituents (e.g., 3,5-xylyl in Xyl-BINAP) reduce oxidative degradation.
  • In situ regeneration : Introduce H₂O or alcohols to protonate inactive Ru-Cl species, restoring catalytic activity .

Data Contradiction Analysis

Q. Why do enantioselectivity values vary between academic and industrial studies for the same substrate?

Industrial protocols often prioritize throughput over maximal ee, employing higher catalyst loadings or non-ideal solvents. For example:

Study TypeCatalyst LoadingSolventee (%)
Academic0.5 mol%THF98
Industrial2.0 mol%Toluene85
Differences arise from solvent polarity (THF vs. toluene) and impurities in bulk reagents. Cross-validate results using identical purity standards .

Methodological Recommendations

Designing experiments to probe steric vs. electronic ligand effects:

  • Synthesize ligand libraries with systematic substituent variations (e.g., BINAP vs. Tol-BINAP vs. Xyl-BINAP).
  • Correlate Hammett parameters (σ) of substituents with catalytic activity and selectivity.
  • Use kinetic isotopic effects (KIE) to identify rate-determining steps influenced by ligand electronics .

Troubleshooting low conversion in hydrogenation reactions:

  • Check H₂ pressure integrity with a manometer.
  • Test for catalyst poisoning by trace oxygen using Glovebox techniques.
  • Screen for competitive inhibition by substrate impurities (e.g., via GC-MS) .

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